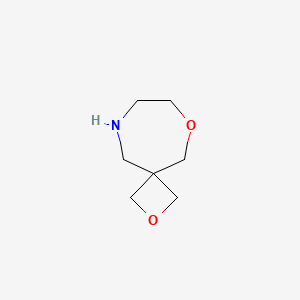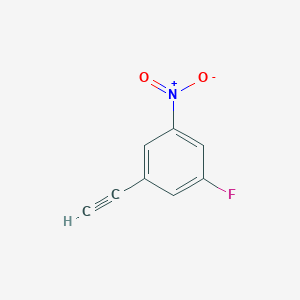
C1Occ11coccnc1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C1Occ11coccnc1 is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is known for its unique synthesis method and its ability to interact with various biochemical and physiological processes in the body. In
Applications De Recherche Scientifique
Neural Stem Cells and Neurotrophic Factors
Neural stem cells (NSCs), such as the mouse clone C17.2, secrete neurotrophic factors like nerve growth factor and brain-derived neurotrophic factor, promoting host axonal growth after spinal cord injury. This research highlights the potential of NSCs in supporting neural repair through the secretion of growth factors, modified further by gene delivery for enhanced therapeutic effects (Lu et al., 2003).
Single-Cell RNA Sequencing
The study describes a strategy using a microfluidic device, C1™ IFC, for synthesizing full-length cDNA from single cells. This technique is crucial for single-cell RNA sequencing, providing insights into cellular heterogeneity and advancing our understanding of cellular processes (Durruthy-Durruthy & Ray, 2018).
Stemness in Colorectal Cancer
Research on cancer stemness in colorectal cancer (CRC) using stemness signatures and machine learning algorithms developed a nine-gene stemness cluster predictor. This study explores the heterogeneity of cancer stemness, providing new insights into prognosis, multi-omics landscape, potential mechanisms, and treatment options for CRC (Liu et al., 2022).
C1 Catalysis
C1 catalysis involves the conversion of simple carbon-containing compounds into high-value-added chemicals and fuels. This field has seen significant advances in catalyst systems and reaction processes, highlighting the importance of C1 compounds in sustainable chemical synthesis (Bao et al., 2019).
Mécanisme D'action
Mode of Action
The mode of action of 2,6-Dioxa-9-azaspiro[3It is known that the compound is involved in radical chemistry . The compound may interact with its targets through free radical mechanisms, leading to changes in the targets’ functions .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dioxa-9-azaspiro[3The compound is known to be involved in the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry . The downstream effects of these pathways are yet to be determined.
Propriétés
IUPAC Name |
2,9-dioxa-6-azaspiro[3.6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-9-4-7(3-8-1)5-10-6-7/h8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNPSSLIVPOBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)
![N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2927865.png)
![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)
![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)
![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)
![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)
![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)



